molecular formula C10H15BrN4 B14271818 N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine CAS No. 145224-36-8

N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine

Katalognummer: B14271818
CAS-Nummer: 145224-36-8
Molekulargewicht: 271.16 g/mol
InChI-Schlüssel: FVLKMGAVFYOZGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety attached to a tetramethylguanidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromopyridine moiety and a tetramethylguanidine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the guanidine group enhances its ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science .

Eigenschaften

CAS-Nummer

145224-36-8

Molekularformel

C10H15BrN4

Molekulargewicht

271.16 g/mol

IUPAC-Name

2-(5-bromopyridin-2-yl)-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C10H15BrN4/c1-14(2)10(15(3)4)13-9-6-5-8(11)7-12-9/h5-7H,1-4H3

InChI-Schlüssel

FVLKMGAVFYOZGI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=NC1=NC=C(C=C1)Br)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.